![molecular formula C10H18N2O B1403384 4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one CAS No. 1402148-93-9](/img/structure/B1403384.png)
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one
Übersicht
Beschreibung
“4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” is a chemical compound that has been studied for its potential in various applications. It has been identified as a potent inhibitor of RIPK1 kinase , a protein involved in necroptosis, a form of programmed cell death . This suggests that it could have therapeutic potential in many human diseases where necroptosis plays a key role .
Synthesis Analysis
While specific synthesis methods for “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” were not found, a related compound was synthesized via one-pot three-component condensation . This method involved the use of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux .
Molecular Structure Analysis
The molecular structure of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” can be represented by the SMILES string O=C1CC2(CN1)CCNCC2 . This indicates that the compound contains a spirocyclic structure with two nitrogen atoms and one oxygen atom .
Physical And Chemical Properties Analysis
The empirical formula of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” is C10H18N2O . Its molecular weight is 182.26 . The compound is solid in form .
Wissenschaftliche Forschungsanwendungen
1. Anti-Ulcer Activity
- Application Summary: A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one were synthesized and their activity as new anti-ulcer agents was investigated in vivo .
- Methods of Application: The compounds were synthesized via one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water .
- Results: The compounds were found to possess anti-ulcer activity comparable with that of omeprazole . The yield of the product was 0.46 g (56%) .
2. RIPK1 Kinase Inhibitors
- Application Summary: A virtual screening workflow led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
- Methods of Application: The compounds were synthesized via a virtual screening workflow .
- Results: Among the synthesized compounds, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM .
3. Anticancer Activity
- Application Summary: New 1-thia-azaspiro[4.5]decane derivatives, their derived thiazolopyrimidine and 1,3,4-thiadiazole compounds were synthesized .
- Methods of Application: The compounds were synthesized by glycosylation reactions using acetylated glycosyl bromides .
- Results: The synthesized compounds showed anticancer activity .
4. Necroptosis Inhibitors
- Application Summary: Necroptosis, a key form of programmed lytic cell death, has gained recognition as an important driver in various inflammatory diseases. Inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1), which block the activation of the necroptosis pathway has shown therapeutic potential in many human diseases .
- Methods of Application: A virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
- Results: Among them, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC50 value of 92 nM. Meanwhile, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
5. Synthesis of Diazaspiro Decane Scaffolds
- Application Summary: Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .
- Methods of Application: Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .
- Results: The synthesis of diazaspiro decane scaffolds with exocyclic double bonds was successful .
6. Unknown Application
4. Necroptosis Inhibitors
- Application Summary: Necroptosis, a key form of programmed lytic cell death, has gained recognition as an important driver in various inflammatory diseases. Inhibition of kinase activity of receptor interaction protein kinase 1 (RIPK1), which block the activation of the necroptosis pathway has shown therapeutic potential in many human diseases .
- Methods of Application: A virtual screening workflow was performed and led to the discovery of 8-benzoyl-3-benzyl-1,3,8-triazaspiro [4.5]decane-2,4-dione (compound 8) as a hit compound. Further structural optimization identified a series of 2,8-diazaspiro [4.5]decan-1-one derivatives as potent RIPK1 inhibitors .
- Results: Among them, compound 41 exhibited prominent inhibitory activity against RIPK1 with an IC 50 value of 92 nM. Meanwhile, compound 41 showed a significant anti-necroptotic effect in a necroptosis model in U937 cells .
5. Synthesis of Diazaspiro Decane Scaffolds
- Application Summary: Unactivated yne-en-ynes reacted with a range of substituted aryl halides in the presence of Pd (OAc) 2 –PPh 3 to afford diazaspiro [4.5]decane with exocyclic double bonds .
- Methods of Application: Three carbon–carbon bonds are formed in this domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .
- Results: The synthesis of diazaspiro decane scaffolds with exocyclic double bonds was successful .
6. Unknown Application
Safety And Hazards
Zukünftige Richtungen
The discovery of “4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one” as a potent RIPK1 inhibitor suggests potential future directions in the development of therapeutics for diseases involving necroptosis . Further structural optimization could lead to the development of more potent and selective inhibitors .
Eigenschaften
IUPAC Name |
4,4-dimethyl-2,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c1-9(2)8(13)12-7-10(9)3-5-11-6-4-10/h11H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUTZOIHRTZNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCC12CCNCC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



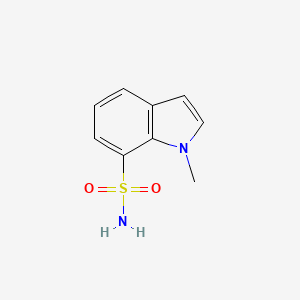
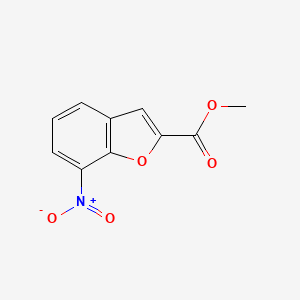
![4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylic acid dihydrochloride](/img/structure/B1403307.png)
![4-[(2,2,6,6-Tetramethylpiperidin-1-yl)carbonyl]aniline](/img/structure/B1403308.png)

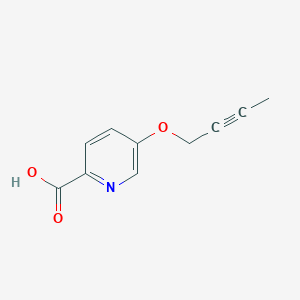
![Ethyl imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B1403315.png)
![4,4,5,5-Tetramethyl-2-(4-{2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl}phenyl)-1,3,2-dioxaborolane](/img/structure/B1403316.png)
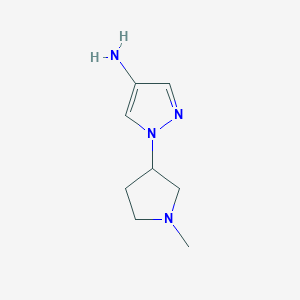
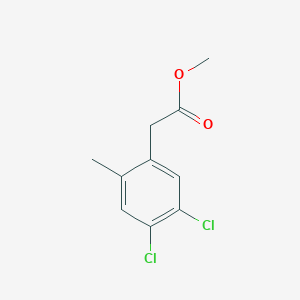
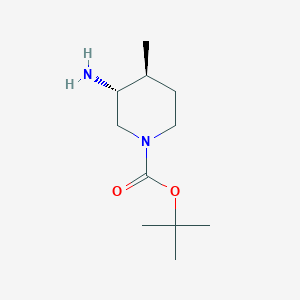
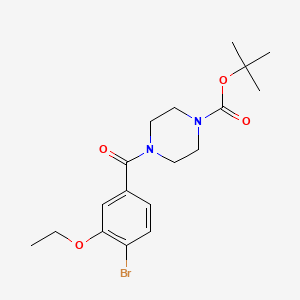
![2,6-Dibromo-4,4-dioctyl-4H-silolo[3,2-b:4,5-b']dithiophene](/img/structure/B1403321.png)
![1-[[3-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbonyl]pyrrolidine](/img/structure/B1403323.png)